molecular formula C12H18N2 B11821052 (1R)-1-phenyl-1-pyrrolidin-1-ylethanamine

(1R)-1-phenyl-1-pyrrolidin-1-ylethanamine

Katalognummer: B11821052
Molekulargewicht: 190.28 g/mol
InChI-Schlüssel: BDHVAROEPHSXEN-GFCCVEGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-1-phenyl-1-pyrrolidin-1-ylethanamine is an organic compound belonging to the class of alkylamines. It is a chiral molecule with a single asymmetric carbon atom, and can exist as two enantiomers, this compound and (1S)-1-phenyl-1-pyrrolidin-1-ylethanamine. This compound has a wide range of applications in the fields of chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-phenyl-1-pyrrolidin-1-ylethanamine can be achieved through various methods. One common approach involves the asymmetric dihydroxylation of 1-phenylcyclohexene using osmium-catalyzed reactions. The process involves the use of potassium ferricyanide, anhydrous potassium carbonate, methanesulfonamide, potassium osmate dihydrate, and tert-butyl alcohol. The reaction mixture is stirred vigorously for two days, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: (1R)-1-phenyl-1-pyrrolidin-1-ylethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product, with temperature, solvent, and reaction time being critical factors.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(1R)-1-phenyl-1-pyrrolidin-1-ylethanamine has numerous scientific research applications. It serves as a chiral catalyst in the enantioselective addition of diethylzinc to arylaldehydes, producing optically active compounds. It is also used in the synthesis of drugs, the manufacture of perfumes, and the study of biochemical and physiological processes. Additionally, it is utilized in optical resolution, enantioselective reduction of ketones, and as a chiral stationary phase in high-performance liquid chromatography (HPLC).

Wirkmechanismus

The mechanism of action of (1R)-1-phenyl-1-pyrrolidin-1-ylethanamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, modulating their activity. This interaction can lead to various physiological and biochemical responses, depending on the target and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

(1R)-1-phenyl-1-pyrrolidin-1-ylethanamine can be compared with other similar compounds, such as (1R)-1-phenylethanamine and (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)propan-1-ol . These compounds share structural similarities but differ in their specific functional groups and stereochemistry. The unique properties of this compound make it particularly valuable for certain applications, such as its use as a chiral catalyst and in enantioselective synthesis.

Eigenschaften

Molekularformel

C12H18N2

Molekulargewicht

190.28 g/mol

IUPAC-Name

(1R)-1-phenyl-1-pyrrolidin-1-ylethanamine

InChI

InChI=1S/C12H18N2/c1-12(13,14-9-5-6-10-14)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10,13H2,1H3/t12-/m1/s1

InChI-Schlüssel

BDHVAROEPHSXEN-GFCCVEGCSA-N

Isomerische SMILES

C[C@@](C1=CC=CC=C1)(N)N2CCCC2

Kanonische SMILES

CC(C1=CC=CC=C1)(N)N2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.